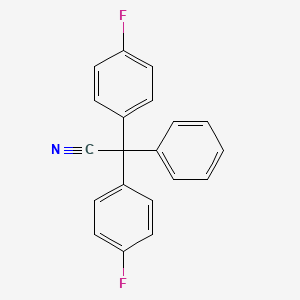

2,2-Bis(4-fluorophenyl)-2-phenylacetonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bis(4-fluorophenyl)methanol, a compound with a similar structure, is a diphenyl methanol building block with two fluorine atoms at the para-position . It’s an important building block for synthesizing antipsychotic drugs such as fluspirilene, pimozide, and penfluridol .

Synthesis Analysis

While specific synthesis methods for “2,2-Bis(4-fluorophenyl)-2-phenylacetonitrile” are not available, fluorinated compounds are often synthesized using various strategies . For instance, a new aromatic diamine monomer containing four pendant trifluoromethylphenyl group substituents was synthesized via a three-step reaction from readily available reagents .科学的研究の応用

Synthesis of Antipsychotic Drugs

2,2-Bis(4-fluorophenyl)-2-phenylacetonitrile: serves as a precursor in the synthesis of various antipsychotic medications. Its structure is pivotal in creating potent drugs like fluspirilene , pimozide , and penfluridol . These medications are crucial for treating psychiatric disorders such as schizophrenia, providing relief from symptoms like hallucinations and delusions .

Creation of Aromatic Polyethers

This compound is utilized in the synthesis of aromatic polyethers through nucleophilic aromatic substitution reactions. The resulting polyethers have applications in high-performance materials due to their thermal stability and chemical resistance, making them suitable for advanced engineering applications .

Graft Polymer Synthesis

The free hydroxy groups in the compound can be functionalized to create graft polymers using the ‘grafting to’ method. This technique allows for the precise placement of functional groups, which can enhance the properties of polymers, such as their interaction with biological systems or their electrical conductivity .

Drug Discovery and Polymer Chemistry

As a fluorinated benzonitrile building block, 2,2-Bis(4-fluorophenyl)-2-phenylacetonitrile is a valuable asset in drug discovery and polymer chemistry. Its incorporation into new compounds can lead to the development of novel drugs with improved efficacy and reduced side effects, as well as innovative polymers with unique properties .

Synthesis of Nucleoside Antibiotics

Researchers use this compound in the total synthesis of Tunicamycin V , a nucleoside antibiotic. Tunicamycin V is part of a class of antibiotics that inhibit bacterial cell wall synthesis, making it a potential candidate for treating antibiotic-resistant bacterial infections .

Development of Functional Polymers

The compound’s ability to be transformed into various functional groups makes it an essential building block for the development of functional polymers. These polymers can be tailored for specific applications, such as biocompatible materials for medical implants or conductive materials for electronic devices .

特性

IUPAC Name |

2,2-bis(4-fluorophenyl)-2-phenylacetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13F2N/c21-18-10-6-16(7-11-18)20(14-23,15-4-2-1-3-5-15)17-8-12-19(22)13-9-17/h1-13H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIIGTIPIURUMQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C#N)(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13F2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30647346 |

Source

|

| Record name | Bis(4-fluorophenyl)(phenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Bis(4-fluorophenyl)-2-phenylacetonitrile | |

CAS RN |

289656-82-2 |

Source

|

| Record name | Bis(4-fluorophenyl)(phenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292618.png)

![6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1292620.png)

![4-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292621.png)

![4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1292623.png)

![5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1292637.png)

![3-Bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1292640.png)

![5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1292643.png)

![5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1292644.png)